N-Carboxylate-6-acetyloxy Melatonin Ethyl Ester

Synthetic Chemistry Protecting Group Strategy Indole Chemistry

N-Carboxylate-6-acetyloxy Melatonin Ethyl Ester (CAME, CAS 519186-55-1) is a dual-protected melatonin derivative essential for the synthesis of 6-hydroxymelatonin. Its orthogonal N-carboxylate ethyl ester and 6-acetyloxy protecting groups enable regioselective transformations not possible with unprotected melatonin, achieving a 48% overall yield per Tetrahedron Letters. Procure this key intermediate to efficiently generate 6-hydroxymelatonin for LC-MS/MS reference standards or pharmacokinetic studies.

Molecular Formula C18H22N2O6
Molecular Weight 362.4 g/mol
CAS No. 519186-55-1
Cat. No. B129122
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Carboxylate-6-acetyloxy Melatonin Ethyl Ester
CAS519186-55-1
Synonyms3-[2-(Acetylamino)ethyl]-5-methoxy-6-acetyloxy-1H-indole-1-carboxylic Acid Ethyl Ester
Molecular FormulaC18H22N2O6
Molecular Weight362.4 g/mol
Structural Identifiers
SMILESCCOC(=O)N1C=C(C2=CC(=C(C=C21)OC(=O)C)OC)CCNC(=O)C
InChIInChI=1S/C18H22N2O6/c1-5-25-18(23)20-10-13(6-7-19-11(2)21)14-8-16(24-4)17(9-15(14)20)26-12(3)22/h8-10H,5-7H2,1-4H3,(H,19,21)
InChIKeyCAQVWXISGZMXAI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Carboxylate-6-acetyloxy Melatonin Ethyl Ester (519186-55-1): A Protected Intermediate for Melatonin Metabolite Synthesis


N-Carboxylate-6-acetyloxy Melatonin Ethyl Ester (CAME, CAS 519186-55-1) is a synthetically protected derivative of the pineal hormone melatonin [1]. Its structure is characterized by dual N-carboxylate ethyl ester and 6-acetyloxy protecting groups on the melatonin core (C₁₈H₂₂N₂O₆, MW 362.38 g/mol), distinct from the parent molecule melatonin (C₁₃H₁₆N₂O₂, MW 232.28 g/mol) . This compound is not intended as an end-use bioactive agent; rather, its primary documented application is as a key intermediate in the multi-step chemical synthesis of 6-hydroxymelatonin, the major human oxidative metabolite of melatonin .

Why Melatonin or Other Derivatives Cannot Substitute for N-Carboxylate-6-acetyloxy Melatonin Ethyl Ester (519186-55-1) in Synthesis


In the context of chemical synthesis, generic substitution of melatonin (CAS 73-31-4) or simpler esters like N-Carboxylate Melatonin Ethyl Ester (CAS 519186-54-0) for CAME (519186-55-1) is not possible when the goal is the efficient, high-yield preparation of 6-hydroxymelatonin. CAME's value proposition rests on its unique dual-protected structure: the N-carboxylate ethyl ester protects the indole nitrogen, while the 6-acetyloxy group serves as a masked hydroxyl that can be selectively deprotected [1]. This orthogonal protection strategy enables regioselective transformations not feasible with unprotected melatonin or mono-protected analogs, which would lead to undesired side reactions and significantly lower overall yields .

Quantitative Evidence for N-Carboxylate-6-acetyloxy Melatonin Ethyl Ester (519186-55-1): Differentiating Structural, Physicochemical, and Synthetic Utility


Structural Differentiation: Dual Protection of the Melatonin Scaffold

Unlike melatonin or its mono-protected N-carboxylate derivative (CAS 519186-54-0), CAME (519186-55-1) incorporates two distinct protecting groups on the indole core: an N-carboxylate ethyl ester at the 1-position and an acetyloxy group at the 6-position. This dual protection is a prerequisite for the synthetic route to 6-hydroxymelatonin described in the primary literature [1]. The presence of both groups is non-negotiable for the intended synthetic sequence; substitution with a compound lacking the 6-acetyloxy group would prevent the key Baeyer-Villiger oxidation step that installs the 6-hydroxy functionality after deprotection [2].

Synthetic Chemistry Protecting Group Strategy Indole Chemistry

Physicochemical Differentiation: Increased Molecular Weight and Lipophilicity

The addition of the N-carboxylate ethyl ester and 6-acetyloxy groups to the melatonin core results in a significant increase in molecular weight (+130.09 g/mol) and lipophilicity compared to the parent hormone. The calculated partition coefficient (cLogP) for CAME is 2.6493, which is substantially higher than that of melatonin (experimental LogP ~1.15 [2]). This increased lipophilicity is a direct consequence of the protecting groups and influences the compound's solubility profile, making it more amenable to certain organic solvents (e.g., Methanol ) and less water-soluble than melatonin.

Physicochemical Properties Lipophilicity LogP Molecular Descriptors

Synthetic Utility: Demonstrated Role in an Efficient 4-Step Synthesis of 6-Hydroxymelatonin

The primary literature validates CAME's role in the most efficient published synthesis of 6-hydroxymelatonin. A four-step sequence starting from melatonin utilizes CAME as a pivotal intermediate. The overall yield for this optimized process is reported to be 48%, which is a substantial improvement over earlier, less efficient methods [1]. This yield is only achievable because of the specific protecting group strategy embodied by CAME. Attempts to use a less protected analog, such as N-Carboxylate Melatonin Ethyl Ester (519186-54-0), would not allow for the regioselective Baeyer-Villiger oxidation and subsequent deprotection to yield the desired 6-hydroxy product.

Metabolite Synthesis 6-Hydroxymelatonin Baeyer-Villiger Oxidation Friedel-Crafts Acylation

Validated Application Scenarios for N-Carboxylate-6-acetyloxy Melatonin Ethyl Ester (519186-55-1) Based on Quantitative Evidence


Synthesis of 6-Hydroxymelatonin for Analytical Reference Standards and Metabolite Research

The primary and only quantitatively documented application for CAME (519186-55-1) is as a protected intermediate in the 4-step synthesis of 6-hydroxymelatonin, a major human metabolite of melatonin [1]. Laboratories requiring an authentic sample of 6-hydroxymelatonin for use as an LC-MS/MS reference standard, for in vitro metabolite identification studies, or for pharmacokinetic analysis can rely on this synthetic route. The 48% overall yield reported in Tetrahedron Letters makes this a practical and efficient method for generating milligram to gram quantities of the metabolite [2]. Procuring the key intermediate (519186-55-1) from a supplier is the critical first step in executing this literature protocol.

Investigating the Physicochemical Properties of Protected Indole Scaffolds

Due to its well-defined structure and dual protecting groups, CAME serves as a model compound for studying the influence of N-carboxylate and O-acetyl protection on the physicochemical properties of the indole nucleus. As evidenced by its calculated LogP of 2.6493, which is significantly higher than melatonin's (LogP ~1.15), this compound can be used in experiments designed to correlate protecting group structure with lipophilicity, solubility, and chromatographic behavior [1]. This application is relevant to medicinal chemistry and process chemistry groups seeking to optimize the physicochemical profiles of drug candidates containing indole or tryptamine cores.

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